Enhanced Synthetic Accessibility via Direct Electrophilic Bromination of 2,4-Dichlorobenzoic Acid
3-Bromo-2,4-dichlorobenzoic acid can be synthesized in a single, high-yielding step from the readily available and inexpensive 2,4-dichlorobenzoic acid. A reported procedure using bromine and sulfur in chlorosulfonic acid affords a 93% isolated yield of the title compound . In contrast, the isomeric 5-bromo-2,4-dichlorobenzoic acid, while synthesized via a similar route, has been reported with a yield of 99.08% , demonstrating that the 3-substituted regioisomer is also accessible with excellent efficiency.
| Evidence Dimension | Synthetic Yield (Isolated) |
|---|---|
| Target Compound Data | 93% |
| Comparator Or Baseline | 5-Bromo-2,4-dichlorobenzoic acid (99.08%) |
| Quantified Difference | ~6% lower yield for the 3-substituted isomer under similar conditions |
| Conditions | Bromination of 2,4-dichlorobenzoic acid with Br2/S in ClSO3H at 70°C |
Why This Matters
This confirms that the 3-bromo isomer is synthetically viable on a large scale, mitigating concerns about prohibitive cost or low yields, and justifies its procurement over more complex multi-step routes for this specific substitution pattern.
